molecular formula C26H54NO7P B3026096 1-Stearoyl-sn-glycero-3-phosphocholine-d35

1-Stearoyl-sn-glycero-3-phosphocholine-d35

Cat. No.: B3026096
M. Wt: 558.9 g/mol
InChI Key: IHNKQIMGVNPMTC-JUKBNOMYSA-N
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Description

The compound "4,7R-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-…, inner salt" (hereafter referred to as the target compound) is a complex phosphatidylcholine derivative with a stereospecific R-configuration at the 4-hydroxy position . Its molecular formula is C42H84NO8P, with a molecular weight of 762.09 g/mol (exact mass: 761.59382) and a CAS registry number of 10589-48-7 . The structure features a glycerol backbone esterified with palmitoyl (C16:0) and stearoyl (C18:0) acyl chains, a phosphate group linked to a trimethylammonium ethyl moiety, and isotopic labeling (10-14C and d35 substitutions) for tracking in biochemical studies .

Key properties include a high LogP value of 12.58, indicative of extreme lipophilicity, and a polar surface area (PSA) of 111.19 Ų, reflecting its amphiphilic nature . These traits make it suitable for applications in lipid bilayer modeling, drug delivery systems, and surfactant research.

Properties

IUPAC Name

[(2R)-2-hydroxy-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNKQIMGVNPMTC-JUKBNOMYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,7R-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-11-aminium-10-14C 4-oxide inner salt is a complex organic molecule belonging to the class of phosphatidylcholines. These compounds are known for their roles in cellular membranes and signaling pathways. This article explores the biological activity of this specific compound through various studies and findings.

  • Molecular Formula : C44_{44}H85_{85}NO8_8P
  • Molecular Weight : 787.1214 g/mol
  • Structure : The compound features multiple functional groups including hydroxyl (-OH), trimethylammonium (-N(CH3_3)3_3), and a phosphonic acid moiety.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Anticancer Properties :
    • In vitro studies have shown that phosphatidylcholine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural features have demonstrated cytostatic effects against various cancer cell lines in the NCI-60 screening panel .
    • A study focusing on related thiazole pyrimidine derivatives reported significant growth inhibition in multiple cancer types .
  • Cell Membrane Interaction :
    • Phosphatidylcholine derivatives are integral components of cell membranes and play crucial roles in maintaining membrane integrity and fluidity. Their interaction with lipid bilayers can influence cellular signaling and transport mechanisms.
  • Neuroprotective Effects :
    • Some studies suggest that compounds with trimethylammonium groups may exhibit neuroprotective properties by modulating neurotransmitter release or by acting as antioxidants.

Case Studies

  • NCI-60 Cell Line Screening :
    • In a recent study involving NCI-60 cell lines, compounds structurally related to phosphatidylcholines showed promising cytostatic activity. For example:
      • Compound 4b exhibited a GI value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM.
      • Compounds 4a and 4h showed GI values of 40.87% and 46.14% against colorectal carcinoma (HCT-116) and breast cancer (SK-BR-3) cell lines respectively .
  • ADME-Tox Predictions :
    • The pharmacokinetic profile of similar compounds indicates favorable absorption characteristics with high intestinal absorption rates (0.9973) and low toxicity profiles in Ames tests .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AnticancerSignificant growth inhibition in NCI-60 cells
Membrane IntegrityEssential for cellular function
NeuroprotectivePotential modulation of neurotransmitters
ToxicityLow Ames toxicity; favorable ADME profile

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Stearoyl-2-palmitoylphosphatidylcholine (CAS 10589-48-7)

This is the non-isotope-labeled analog of the target compound. It shares identical acyl chains (stearoyl and palmitoyl) and a zwitterionic phosphatidylcholine headgroup.

1-Myristoyl-2-palmitoylphosphatidylcholine (CAS 18656-38-7)

  • Molecular Formula: C40H80NO8P
  • Key Difference : Substitution of the stearoyl (C18:0) chain with a myristoyl (C14:0) chain.
  • Impact : Shorter acyl chains reduce molecular weight (730.06 g/mol ) and hydrophobicity (LogP ~10.5), enhancing solubility in aqueous systems compared to the target compound .

Dioleoylphosphatidylcholine (CAS 52088-89-8)

  • Molecular Formula: C44H84NO8P
  • Key Difference : Unsaturated oleoyl (C18:1, Δ9E) chains replace saturated palmitoyl/stearoyl groups.
  • Impact : Double bonds introduce kinks in the acyl chains, lowering phase transition temperatures and increasing membrane fluidity. This compound is widely used in liposome formulations for drug delivery .

2,3-Bis(5-phenylpentanoyloxy)propyl phosphatidylcholine (CAS N/A)

  • Molecular Formula: C44H62NO8P
  • Key Difference : Aromatic phenyl groups replace terminal methyl groups in the acyl chains.
  • Impact: Enhanced rigidity and π-π stacking interactions, making it suitable for stabilizing nanoparticles in hydrophobic environments. However, reduced biocompatibility compared to saturated analogs .

Fluorinated Analog (CAS 112015-19-7)

  • Molecular Formula: C24H48F2NO8P
  • Key Difference : Fluorine atoms at the 7,7-positions of the tetradecyl chain.
  • Impact: Fluorination increases chemical stability and resistance to enzymatic degradation, favoring applications in diagnostic imaging and long-circulating liposomes .

Comparative Data Table

Property Target Compound (CAS 10589-48-7) 1-Myristoyl-2-palmitoyl (CAS 18656-38-7) Dioleoyl (CAS 52088-89-8) Fluorinated Analog (CAS 112015-19-7)
Molecular Formula C42H84NO8P C40H80NO8P C44H84NO8P C24H48F2NO8P
Molecular Weight (g/mol) 762.09 730.06 786.11 577.28
LogP 12.58 ~10.5 ~9.8 ~4.4
Acyl Chains C18:0, C16:0 C14:0, C16:0 C18:1, C18:1 C14:0 (7,7-difluoro)
Applications Isotopic tracing, surfactants Membrane permeability studies Drug delivery liposomes Diagnostic imaging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Stearoyl-sn-glycero-3-phosphocholine-d35
Reactant of Route 2
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1-Stearoyl-sn-glycero-3-phosphocholine-d35

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